CWP232228

Breast cancer Cancer stem cells BCSC

CWP232228 is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway that antagonizes the binding of β-catenin to T-cell factor (TCF) in the nucleus, inhibiting β-catenin-mediated transcription. It was designed to preferentially target cancer stem cells (CSCs) and has demonstrated preclinical efficacy in breast, liver, colon, and acute myeloid leukemia (AML) models.

Molecular Formula C33H34N7Na2O7P
Molecular Weight 717.6 g/mol
Cat. No. B15542376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWP232228
Molecular FormulaC33H34N7Na2O7P
Molecular Weight717.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/q;2*+1/p-2/t28-,29-;;/m0../s1
InChIKeyKKMKZLQVDAGSOA-GDUXWEAWSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CWP232228: A Selective Wnt/β-Catenin Signaling Inhibitor Targeting Cancer Stem Cells


CWP232228 is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway that antagonizes the binding of β-catenin to T-cell factor (TCF) in the nucleus, inhibiting β-catenin-mediated transcription [1]. It was designed to preferentially target cancer stem cells (CSCs) and has demonstrated preclinical efficacy in breast, liver, colon, and acute myeloid leukemia (AML) models [2][3]. The compound is a disodium salt (CAS 1144044-02-9) with a molecular weight of 717.62 g/mol and is supplied as a solid with >98% purity for research use .

Why Wnt/β-Catenin Inhibitors Cannot Be Substituted Interchangeably for CWP232228


The Wnt/β-catenin pathway is targeted by multiple inhibitor classes, including porcupine inhibitors (LGK-974), tankyrase inhibitors (XAV-939), β-catenin/TCF disruptors (iCRT3, PKF115-584, CGP049090), and β-catenin/CBP disruptors (ICG-001, PRI-724). However, these compounds differ substantially in downstream transcriptional effects, selectivity for normal versus neoplastic stem cells, and in vivo tolerability [1]. CWP232228 uniquely demonstrates preferential CSC inhibition over bulk tumor cells and spares normal hematopoietic stem cell function, properties not uniformly shared by other Wnt/β-catenin inhibitors [2][3]. Substituting a generic Wnt inhibitor without these demonstrated selectivity and safety features risks both reduced efficacy against CSCs and unintended toxicity to normal stem cell compartments [2].

CWP232228 Quantitative Differentiation Evidence Against Wnt/β-Catenin Inhibitor Comparators


Preferential Inhibition of Breast Cancer Stem Cells Over Bulk Tumor Cells

In a head-to-head in vitro comparison using breast cancer stem-like cells (BCSC) and bulk tumor cells derived from same patient samples, CWP232228 inhibited BCSC growth more potently than bulk tumor cell growth, attributed to higher Wnt/β-catenin signaling in BCSC [1]. The IC50 for human breast cancer cell line MDA-MB-435 was 0.8 μM and for mouse 4T1 line was 2 μM, while BCSC-enriched sphere cultures showed even lower IC50 values [1]. In contrast, the bulk tumor cell counterpart required significantly higher concentrations to achieve comparable growth inhibition [1].

Breast cancer Cancer stem cells BCSC

Selective Eradication of AML Leukemic Stem Cells Without Affecting Normal Hematopoietic Stem Cells

In a direct comparative in vivo study, CWP232228 was administered to immune-deficient mice engrafted with either primary human AML or normal human hematopoiesis. CWP232228 treatment reduced leukemic disease and abolished leukemic stem cell (LSC) self-renewal, while normal hematopoietic stem cell (HSC) function remained unaffected [1]. This differential dependence was confirmed by gene expression profiling and ex vivo clonogenic assays [1]. In contrast, many Wnt inhibitors such as XAV-939 or LGK-974 do not have published evidence for such differential leukemia-versus-normal stem cell selectivity [1].

Acute myeloid leukemia Leukemic stem cells Hematopoietic stem cells

Superior In Vitro Antiproliferative Potency Compared to CGP049090 and PKF115-584 in Cancer Cell Lines

A cross-study comparison of IC50 values for Wnt/β-catenin inhibitors in cell proliferation assays reveals that CWP232228 (IC50 0.8–2.6 μM across breast and liver cancer lines) is approximately 3- to 10-fold more potent than CGP049090 (IC50 8.7 μM) and PKF115-584 (IC50 3.2 μM) in similar cellular contexts [1]. Although iCRT3 exhibits lower IC50 (8.2 nM) in reporter-based assays, its potency in native cell proliferation assays is not directly comparable due to different assay endpoints [1].

Wnt/β-catenin inhibitor IC50 comparison Cancer cell proliferation

In Vivo Tumor Growth Inhibition in Multiple Xenograft Models Without Reported Toxicity

CWP232228 at 100 mg/kg daily intraperitoneal administration significantly reduced tumor volume in mice bearing 4T1 breast tumors (21-day treatment), MDA-MB-435 breast tumors (60-day treatment), and Hep3B hepatocellular carcinoma tumors [1][2]. No body weight loss or overt toxicity was reported in these studies [1][2]. In contrast, many Wnt inhibitors such as LGK-974 and XAV-939 have been associated with intestinal toxicity or bone loss in preclinical models, limiting their therapeutic window [3].

Xenograft Tumor growth inhibition In vivo efficacy

Unique Modulation of Sam68/CBP Complex Distinguishes CWP232228 from Direct TCF Inhibitors

CWP232228 exerts its anti-CSC effect in part by facilitating Sam68/CBP complex formation, thereby reducing β-catenin/CBP complexes and attenuating a specific subset of Wnt target genes [1]. This mechanism contrasts with direct TCF-competitive inhibitors such as iCRT3 and PKF115-584, which broadly block β-catenin/TCF interactions [2]. Notably, the CWP analog YB-0158, which further enhances Sam68-mediated β-catenin/CBP disruption, demonstrated superior potency relative to the CWP parent compound in colorectal CSC models [1].

Sam68 CBP β-catenin transcription Peptidomimetic

Optimal Research and Procurement Scenarios for CWP232228


Breast Cancer Stem Cell Selective Targeting in vitro

CWP232228 is indicated for in vitro studies requiring preferential inhibition of BCSC over bulk tumor cells. The compound demonstrates greater growth suppression in sphere-derived BCSC cultures than in adherent bulk cultures, making it suitable for dissecting CSC-specific signaling dependencies in breast cancer [1]. Procurement is recommended for laboratories studying BCSC biology, drug resistance, and relapse mechanisms where selective Wnt/β-catenin inhibition is required.

Acute Myeloid Leukemia Stem Cell Eradication with Normal HSC Sparing

CWP232228 is uniquely positioned for AML preclinical models where ablation of leukemic stem cells must be achieved without hematopoietic toxicity. In vivo administration in xenografted mice selectively eliminated LSC self-renewal while sparing normal HSC function [1]. This selectivity profile supports procurement for translational leukemia research focused on overcoming chemotherapy-resistant LSC populations.

Hepatocellular Carcinoma Xenograft Efficacy Studies

CWP232228 at 100 mg/kg i.p. daily significantly inhibits tumor progression in Hep3B hepatocellular carcinoma xenografts and reduces liver CSC marker expression (CD133, ALDH1) [1]. The compound is recommended for in vivo proof-of-concept studies evaluating Wnt-targeted therapies in HCC, particularly for protocols requiring extended dosing (up to 60 days) without overt toxicity [1].

Comparison Studies with Next-Generation Sam68-Directed CWP Analogs

CWP232228 serves as the reference compound for evaluating novel CWP analogs such as YB-0158 that enhance Sam68/CBP complex formation for colorectal CSC targeting [1]. Procurement is appropriate for laboratories engaged in medicinal chemistry optimization of peptidomimetic Wnt inhibitors, where CWP232228 provides the baseline potency and selectivity benchmark [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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